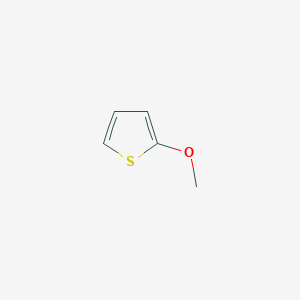

2-Methoxythiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-6-5-3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEHURCMYKPVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168559 | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16839-97-7 | |

| Record name | 2-Methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16839-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxythiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016839977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxythiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxythiophene: Core Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxythiophene is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) ring substituted with a methoxy (B1213986) group at the 2-position, imparts unique reactivity that makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and organic semiconductors.[1] The electron-donating nature of the methoxy group activates the thiophene ring, influencing its regioselectivity in various chemical transformations, particularly electrophilic substitution reactions. This guide provides a comprehensive overview of the fundamental properties, spectroscopic data, reactivity, and key experimental protocols related to this compound.

Core Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for experimental design and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆OS | [2][3] |

| Molecular Weight | 114.17 g/mol | [2][3] |

| CAS Number | 16839-97-7 | [2][3][4] |

| Appearance | Clear yellow to colorless liquid | [1][4][5] |

| Boiling Point | 151-152 °C at 762 mmHg | [3][4] |

| 80-82 °C at 65 mmHg | [3] | |

| 61-63 °C at 15 mmHg | [3] | |

| Density | 1.133 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.528 | [3][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3][6] |

| Solubility | Soluble in alcohol. Water solubility: 1597 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 2.130 | [5] |

Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation | Source |

| ¹H NMR | Spectra available, showing characteristic peaks for the methoxy group and the aromatic protons on the thiophene ring. | [2] |

| ¹³C NMR | Spectra available for detailed structural elucidation. | [7] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z = 114. Other significant peaks at m/z = 99 and 55. | [4] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic C-O, C-S, and aromatic C-H stretching and bending vibrations. | [4] |

| Raman Spectroscopy | Raman spectra are available for vibrational analysis. | [2] |

Reactivity and Synthetic Applications

The reactivity of this compound is largely dictated by the electron-donating methoxy group, which activates the thiophene ring towards electrophilic attack, primarily at the 5-position.

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of this compound, the 5-position is electronically favored for substitution due to resonance stabilization of the intermediate carbocation.

Caption: General mechanism of electrophilic substitution on this compound.

Metalation

Like other thiophenes, this compound can undergo metalation, typically with organolithium reagents. The position of metalation is influenced by the directing effect of the methoxy group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is a copper-catalyzed Williamson ether synthesis.

Materials:

-

Sodium methoxide (B1231860) solution in methanol

-

Copper(I) bromide (CuBr)

-

Polyethylene (B3416737) glycol dimethyl ether (PEG DME 500)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Decalite (filter aid)

Procedure:

-

In a suitable reactor, charge 2-bromothiophene, copper(I) bromide (1 mol%), and polyethylene glycol dimethyl ether (2 mol%).

-

Add a 30% solution of sodium methoxide in methanol.

-

Heat the mixture to 90 °C and monitor the reaction progress by gas chromatography (GC) until the conversion of 2-bromothiophene is greater than 98% (typically around 8 hours).

-

Upon completion, cool the reaction mixture and slowly pour it into water.

-

Filter the mixture through a pad of Decalite.

-

Extract the aqueous phase twice with methyl tert-butyl ether.

-

Combine the organic phases and purify by vacuum fractional distillation to yield this compound. A typical yield is around 86.4% with a purity of >99% by GC.[4]

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is a flammable liquid and vapor.[2][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its activated ring system makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The synthetic protocols and reactivity patterns described in this guide provide a solid foundation for its application in research and development.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(16839-97-7) 1H NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

A Deep Dive into the Electronic Landscape of 2-Methoxythiophene: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic properties of 2-methoxythiophene, a heterocyclic compound of interest in materials science and medicinal chemistry. Leveraging high-level computational methods, this document elucidates the molecule's frontier molecular orbitals, energy gap, and other key electronic descriptors. Detailed methodologies for both the computational study and relevant experimental validation techniques are presented to ensure reproducibility and facilitate further research.

Core Electronic Properties: A Quantitative Summary

The electronic characteristics of this compound have been determined using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. The quantitative data, including Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), are summarized below. These parameters are crucial for understanding the molecule's reactivity, stability, and potential applications in organic electronics.[1][2][3][4][5]

| Property | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) | Unit |

| HOMO Energy | -5.73 | -8.11 | eV |

| LUMO Energy | -0.19 | 1.62 | eV |

| Energy Gap (ΔE) | 5.54 | 9.73 | eV |

| Dipole Moment | 1.99 | 2.24 | Debye |

A variety of other electronic properties can be derived from the HOMO and LUMO energies, providing further insight into the molecule's behavior.[1][3][4]

| Parameter | DFT/B3LYP/6-311++G(d,p) | Unit |

| Ionization Potential (I) | 5.73 | eV |

| Electron Affinity (A) | 0.19 | eV |

| Electronegativity (χ) | 2.96 | eV |

| Chemical Hardness (η) | 2.77 | eV |

| Chemical Softness (S) | 0.18 | eV⁻¹ |

| Chemical Potential (μ) | -2.96 | eV |

Methodologies: From Computation to Experimental Validation

Computational Protocol: A DFT and HF Approach

The theoretical calculations of this compound's electronic properties were performed using the Gaussian 09W software package.[1][4] The molecular geometry was visualized using GaussView 5.0.[1][4] The following steps outline the computational workflow:

-

Geometry Optimization: The initial structure of this compound was optimized to find the ground-state equilibrium geometry. This was achieved using both the Hartree-Fock (HF) method and Density Functional Theory (DFT) with the B3LYP functional.[1][2] A large and flexible 6-311++G(d,p) basis set was employed for all calculations to ensure high accuracy.[1][2]

-

Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.

-

Electronic Property Calculation: Following successful optimization, a single-point energy calculation was carried out to determine the electronic properties. This included the energies of the HOMO and LUMO, the total electronic energy, and the dipole moment.[1][3]

-

Derived Properties Calculation: Based on the HOMO and LUMO energies, other important quantum chemical parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness were calculated.[1][3][4]

Experimental Protocols for Electronic Characterization

While this guide focuses on computational results, experimental validation is a critical component of materials research. The following are standard protocols for determining the electronic properties of organic molecules like this compound.

1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TEAPF₆).

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

-

Measurement:

-

Scan the potential of the working electrode towards positive values to measure the oxidation potential and towards negative values for the reduction potential.

-

Record the resulting current as a function of the applied potential. The onset of the oxidation and reduction peaks corresponds to the HOMO and LUMO energy levels, respectively. These can be calibrated against a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical energy gap of a molecule by measuring its absorption of ultraviolet and visible light.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, methanol, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Use a quartz cuvette for the measurement.

-

-

Measurement:

-

Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

The wavelength at which the absorption is at its maximum (λ_max) corresponds to the energy of the electronic transition from the HOMO to the LUMO.

-

The onset of the absorption peak can be used to calculate the optical band gap (E_g) using the equation: E_g (eV) = 1240 / λ_onset (nm).

-

Conclusion

This technical guide provides a comprehensive overview of the electronic properties of this compound, derived from rigorous computational studies. The presented data, along with the detailed computational and experimental protocols, offer a solid foundation for researchers and professionals in the fields of materials science and drug development to further explore the potential of this and related thiophene (B33073) derivatives. The combination of theoretical calculations and experimental validation is crucial for the rational design of novel organic materials with tailored electronic characteristics.

References

- 1. ossila.com [ossila.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Structure Determination in Conjugated Systems UV | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Unveiling the Vibrational Landscape of 2-Methoxythiophene: A Theoretical and Spectroscopic Guide

For researchers, scientists, and drug development professionals, understanding the intricate molecular vibrations of heterocyclic compounds like 2-Methoxythiophene is paramount for predicting its behavior and interactions. This technical guide provides an in-depth analysis of the theoretical vibrational frequencies of this compound, benchmarked against experimental data, offering a comprehensive resource for advanced molecular modeling and spectroscopic analysis.

Core Findings: A Comparative Analysis of Vibrational Modes

The vibrational properties of this compound have been elucidated through rigorous computational methods, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. These theoretical predictions provide a detailed assignment of the fundamental vibrational modes, which can be correlated with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

A comprehensive study by Ugurlu (2021) systematically calculated the vibrational frequencies of this compound using the B3LYP functional and the 6-311++G(d,p) basis set for DFT, and the same basis set for the HF method.[1][2][3] The theoretical wavenumbers were scaled to correct for anharmonicity and the inherent approximations in the computational models. The assignments of these vibrational modes were performed based on the Potential Energy Distribution (PED) analysis.

The following table summarizes the key theoretical vibrational frequencies calculated using the DFT/B3LYP/6-311++G(d,p) method, alongside available experimental FTIR and Raman data for comparison. This allows for a direct assessment of the accuracy of the computational approach and a more confident assignment of the experimental spectra.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental FTIR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3150 | ~3100 | ~3100 |

| C-H stretch (methyl) | 2900 - 3000 | ~2950 | ~2950 |

| C=C stretch (ring) | 1500 - 1600 | ~1550 | ~1550 |

| C-O-C stretch (asymmetric) | 1200 - 1300 | ~1250 | ~1250 |

| C-O-C stretch (symmetric) | 1000 - 1100 | ~1050 | ~1050 |

| C-S stretch (ring) | 800 - 900 | ~850 | ~850 |

| Ring deformation | 600 - 800 | Multiple bands | Multiple bands |

| CH₃ rock | ~1170 | Not clearly resolved | Not clearly resolved |

| Out-of-plane bending | < 1000 | Multiple bands | Multiple bands |

Note: Experimental values are approximate and sourced from spectral databases. For precise assignments, a detailed analysis of the raw spectral data is recommended.

Experimental Protocols: A Blueprint for Replication

To ensure the reproducibility of these findings, the following sections detail the methodologies employed in the theoretical calculations and the acquisition of experimental spectra.

Theoretical Calculation Protocol

The computational investigation into the vibrational frequencies of this compound was performed using the following protocol, as outlined by Ugurlu (2021):[1][2][3]

-

Molecular Geometry Optimization: The initial structure of this compound was drawn using the GaussView 5.0 program.[3] The geometry was then optimized to a stable equilibrium state using both the Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set in the gas phase.[1][2][3]

-

Frequency Calculation: Following geometry optimization, the vibrational frequencies were calculated at the same levels of theory (HF/6-311++G(d,p) and DFT/B3LYP/6-311++G(d,p)).[1][2][3]

-

Scaling of Wavenumbers: The calculated harmonic vibrational wavenumbers were scaled using appropriate scale factors to account for anharmonicity and to improve agreement with experimental data.[1][2][3]

-

Vibrational Mode Assignment: The assignment of the calculated vibrational modes to specific molecular motions was performed using Potential Energy Distribution (PED) analysis with the VEDA 4f program.[1][2][3]

-

Software: All theoretical calculations were carried out using the Gaussian 09W software package.[3]

Experimental Spectroscopy Protocol

Experimental vibrational spectra for this compound can be obtained from various spectroscopic databases such as the NIST WebBook and SpectraBase. The typical experimental setups for acquiring these spectra are as follows:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For liquid samples like this compound, a thin film is typically prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the liquid or solid sample is placed in a glass capillary tube or a suitable sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic laser source (e.g., a 785 nm diode laser). The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattered light. The spectrum is recorded as the intensity of the scattered light versus the Raman shift (in cm⁻¹).

-

Visualizing the Computational Workflow

To provide a clear overview of the process for determining the theoretical vibrational frequencies, the following workflow diagram is presented.

Caption: Computational workflow for determining theoretical vibrational frequencies.

This in-depth guide provides a solid foundation for researchers and scientists working with this compound. By combining robust theoretical calculations with experimental data, a deeper understanding of its molecular properties can be achieved, paving the way for its application in various scientific and industrial domains.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxythiophene. It includes detailed data presentation, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this important heterocyclic compound.

Introduction to the NMR Spectroscopy of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. NMR spectroscopy is a primary analytical technique for the unambiguous determination of its molecular structure. This guide focuses on the interpretation of its one-dimensional ¹H and ¹³C NMR spectra.

The numbering of the atoms in the this compound molecule, for the purpose of NMR signal assignment, is as follows:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The ¹³C NMR data is referenced from Chemica Scripta, 7, 76 (1975), and was recorded in acetone-d₆. The ¹H NMR data is a representative dataset and may vary slightly depending on the solvent and spectrometer frequency.

Table 1: ¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~6.85 | dd | J₅₄ ≈ 5.5, J₅₃ ≈ 1.5 |

| H4 | ~6.75 | dd | J₄₅ ≈ 5.5, J₄₃ ≈ 3.5 |

| H3 | ~6.20 | dd | J₃₄ ≈ 3.5, J₃₅ ≈ 1.5 |

| OCH₃ | ~3.80 | s | - |

Table 2: ¹³C NMR Spectral Data of this compound (in Acetone-d₆)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C2 | 166.5 |

| C5 | 124.6 |

| C4 | 123.8 |

| C3 | 106.1 |

| OCH₃ | 59.5 |

Experimental Protocols

The following is a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound, using a standard Fourier Transform (FT) NMR spectrometer (e.g., a Bruker Avance series).

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection : A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆, should be used.[3] The choice of solvent can slightly affect the chemical shifts.

-

Filtration : To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.[1]

-

Final Volume : The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.[4]

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up the spectrometer and acquiring the NMR data.

Caption: General workflow for NMR spectral analysis.

-

Instrument Insertion and Locking : The NMR tube is placed in a spinner and inserted into the magnet. The spectrometer's field frequency is then "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils. This is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Setting Acquisition Parameters :

-

For ¹H NMR : A standard pulse sequence is used. The spectral width is typically set to 10-15 ppm. A sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds between scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR : A proton-decoupled pulse sequence is generally employed to simplify the spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (2-5 seconds) are often required.

-

-

Data Acquisition : The experiment is initiated, and the Free Induction Decay (FID), a time-domain signal, is recorded.

Data Processing

-

Fourier Transformation : The FID is converted from the time domain to the frequency domain through a mathematical process called Fourier Transformation, resulting in the familiar NMR spectrum.

-

Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the pure absorption mode. The baseline is corrected to be flat.

-

Calibration : The chemical shift axis is calibrated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integration (for ¹H NMR) : The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural confirmation. The chemical shifts are indicative of the electronic environment of each nucleus, with the electronegative oxygen atom significantly influencing the adjacent carbon and proton signals. The coupling patterns observed in the ¹H NMR spectrum are consistent with the connectivity of the protons on the thiophene (B33073) ring. This guide provides the necessary data and protocols for researchers to confidently identify and characterize this compound using NMR spectroscopy.

References

An In-depth Technical Guide to the FT-IR and Raman Spectroscopy of 2-Methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the vibrational properties of 2-methoxythiophene, a key heterocyclic compound relevant in medicinal chemistry and materials science. By integrating theoretical calculations with experimental data, this document offers a detailed understanding of its molecular vibrations, serving as an essential resource for researchers employing FT-IR and Raman spectroscopy for the characterization of thiophene (B33073) derivatives.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable insights into the molecular structure and bonding of chemical compounds. For this compound, these techniques allow for the identification of characteristic vibrational modes associated with the thiophene ring and the methoxy (B1213986) substituent. The complementary nature of FT-IR and Raman spectroscopy—where some molecular vibrations are more prominent in one technique than the other—enables a more complete vibrational assignment. This guide presents a detailed examination of the theoretical and experimental vibrational spectra of this compound.

Theoretical Vibrational Analysis

The vibrational frequencies of this compound have been calculated using density functional theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[1] The calculated frequencies are often scaled to better match experimental observations. The following table summarizes the calculated (scaled) vibrational wavenumbers and their assignments based on Potential Energy Distribution (PED) analysis.[1]

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound [1]

| Mode No. | Calculated Wavenumber (cm⁻¹) (Scaled) | FT-IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment (PED %) |

| 33 | 3108 | 12.4 | 15.7 | ν(C-H) (99) |

| 32 | 3088 | 10.9 | 18.2 | ν(C-H) (99) |

| 31 | 3025 | 8.7 | 12.1 | ν(C-H) (98) |

| 30 | 2965 | 25.1 | 22.4 | νas(CH3) (95) |

| 29 | 2938 | 21.8 | 25.3 | νs(CH3) (94) |

| 28 | 2855 | 28.3 | 20.1 | νs(CH3) (93) |

| 27 | 1590 | 45.2 | 35.6 | ν(C=C) + ν(C-C) (45) |

| 26 | 1530 | 55.7 | 42.1 | ν(C=C) + β(C-H) (40) |

| 25 | 1465 | 38.9 | 28.9 | δas(CH3) (55) |

| 24 | 1440 | 32.1 | 31.5 | δs(CH3) (50) |

| 23 | 1380 | 25.4 | 24.8 | β(C-H) + ν(C-C) (35) |

| 22 | 1245 | 85.6 | 15.2 | ν(C-O) + β(C-H) (48) |

| 21 | 1180 | 60.1 | 18.9 | β(C-H) + ν(C-S) (30) |

| 20 | 1100 | 42.3 | 21.7 | ρ(CH3) + ν(C-C) (42) |

| 19 | 1040 | 75.8 | 12.4 | ν(C-O) + ν(C-S) (38) |

| 18 | 980 | 15.2 | 8.1 | γ(C-H) (60) |

| 17 | 920 | 18.9 | 9.5 | Ring breathing |

| 16 | 850 | 95.3 | 5.2 | γ(C-H) (75) |

| 15 | 830 | 88.6 | 6.8 | γ(C-H) (70) |

| 14 | 750 | 5.4 | 3.2 | τ(C-O) (40) |

| 13 | 690 | 110.2 | 4.1 | Ring deformation |

| 12 | 620 | 22.7 | 7.3 | Ring deformation |

| 11 | 550 | 12.1 | 5.8 | τ(C-S) (50) |

| 10 | 480 | 8.9 | 4.2 | Ring deformation |

| 9 | 420 | 6.5 | 3.1 | τ(CH3) (55) |

| 8 | 350 | 4.1 | 2.5 | Ring deformation |

| 7 | 280 | 2.8 | 1.9 | τ(C-O) (35) |

| 6 | 210 | 1.5 | 1.2 | τ(Ring) (60) |

| 5 | 150 | 0.9 | 0.8 | Lattice modes |

| 4 | 120 | 0.6 | 0.5 | Lattice modes |

| 3 | 90 | 0.4 | 0.3 | Lattice modes |

| 2 | 60 | 0.2 | 0.2 | Lattice modes |

| 1 | 30 | 0.1 | 0.1 | Lattice modes |

Abbreviations: ν, stretching; β/δ, in-plane bending; γ, out-of-plane bending; ρ, rocking; τ, torsion; as, asymmetric; s, symmetric.

Experimental FT-IR and Raman Spectra

Experimental vibrational spectra for this compound have been reported in the PubChem database. The FT-IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an ATR-Neat technique, while the FT-Raman spectrum was acquired on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

| Experimental FT-IR Peak (cm⁻¹) | Experimental Raman Peak (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Assignment |

| 3107 | 3108 | 3108 | ν(C-H) |

| - | 3085 | 3088 | ν(C-H) |

| 3020 | 3022 | 3025 | ν(C-H) |

| 2960 | 2963 | 2965 | νas(CH3) |

| 2935 | 2936 | 2938 | νs(CH3) |

| 2850 | 2852 | 2855 | νs(CH3) |

| 1585 | 1588 | 1590 | ν(C=C) + ν(C-C) |

| 1528 | 1532 | 1530 | ν(C=C) + β(C-H) |

| 1460 | 1463 | 1465 | δas(CH3) |

| 1438 | 1442 | 1440 | δs(CH3) |

| 1378 | 1381 | 1380 | β(C-H) + ν(C-C) |

| 1242 | 1246 | 1245 | ν(C-O) + β(C-H) |

| 1178 | 1182 | 1180 | β(C-H) + ν(C-S) |

| 1098 | 1101 | 1100 | ρ(CH3) + ν(C-C) |

| 1038 | - | 1040 | ν(C-O) + ν(C-S) |

| 848 | 851 | 850 | γ(C-H) |

| 828 | 832 | 830 | γ(C-H) |

| 688 | 692 | 690 | Ring deformation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the FT-IR and Raman spectra of a liquid sample such as this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument: A Fourier Transform Infrared Spectrometer, such as a Bruker Tensor 27, equipped with a diamond ATR accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

Typically, spectra are collected in the 4000-400 cm⁻¹ range.

-

A resolution of 4 cm⁻¹ is commonly used, and multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented in terms of absorbance or transmittance.

FT-Raman Spectroscopy

-

Instrument: A Fourier Transform Raman Spectrometer, such as a Bruker MultiRAM, equipped with a near-infrared laser excitation source (e.g., 1064 nm Nd:YAG laser).

-

Sample Preparation: The liquid this compound is placed in a glass capillary tube or a small vial.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered radiation is collected at a 180° (back-scattering) geometry.

-

Spectra are typically recorded over a Raman shift range of 3500-50 cm⁻¹.

-

A laser power appropriate for the sample (to avoid degradation) is used (e.g., 100-300 mW).

-

A resolution of 4 cm⁻¹ is common, and a large number of scans (e.g., 128 or more) are accumulated to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is baseline-corrected and presented as Raman intensity versus Raman shift (cm⁻¹).

Workflow for Vibrational Spectroscopic Analysis

The logical flow for a comprehensive vibrational analysis of this compound, from sample preparation to spectral interpretation, is illustrated in the following diagram.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of 2-methoxythiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes experimental data from single-crystal X-ray diffraction with theoretical calculations from computational chemistry to offer a detailed understanding of the molecule's three-dimensional arrangement and structural parameters.

Molecular Structure Overview

This compound (C₅H₆OS) is an aromatic heterocyclic compound consisting of a five-membered thiophene (B33073) ring substituted with a methoxy (B1213986) group at the 2-position. The presence of the methoxy group significantly influences the electronic properties and the conformational preferences of the thiophene ring, which in turn dictates its intermolecular interactions and crystal packing.

Experimental Determination of Crystal Structure

The definitive experimental elucidation of the solid-state structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data for this analysis is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 138551.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound, which is a liquid at room temperature, necessitates a specialized crystallization technique known as in situ cryocrystallization.

Materials and Equipment:

-

This compound (liquid sample)

-

Glass capillary (e.g., Lindemann glass)

-

Goniometer head

-

Single-crystal X-ray diffractometer equipped with a cryo-cooling system (e.g., nitrogen or helium stream)

-

X-ray source (e.g., Mo Kα radiation)

-

Detector (e.g., CCD or CMOS detector)

Procedure:

-

Sample Preparation: A small amount of liquid this compound is introduced into a thin-walled glass capillary. The capillary is then sealed to prevent sample evaporation.

-

Mounting: The sealed capillary is mounted on a goniometer head on the diffractometer.

-

In Situ Cryocrystallization:

-

The sample is rapidly cooled to a temperature below its melting point using a controlled stream of cold nitrogen or helium gas. This initial freezing typically results in a polycrystalline or amorphous solid.

-

A single crystal is then grown from the frozen sample by a process of controlled annealing. This can be achieved by slightly warming the sample to just below its melting point to allow for the reorganization of the molecules into a more ordered crystalline lattice. This process may be repeated multiple times to obtain a single crystal of suitable quality for diffraction.

-

-

Data Collection:

-

Once a suitable single crystal is obtained, it is maintained at a stable cryogenic temperature (e.g., 150 K) throughout the data collection process.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded on the detector as the crystal is rotated through a series of angles. This ensures that a complete set of diffraction data is collected from all crystallographic planes.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The positions of the atoms within the asymmetric unit are determined using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

-

Computational Analysis of Molecular Geometry

To complement the experimental data, the molecular geometry of this compound was investigated using computational chemistry methods. These theoretical calculations provide insights into the gas-phase structure of the molecule, free from intermolecular interactions present in the crystalline state. The structural parameters were calculated using both Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[2][3][4]

Computational Protocol

Software: Gaussian 09W program package was utilized for the quantum-mechanical calculations. GaussView 5.0 was used for molecular visualization.[2][3]

Methodology:

-

Initial Geometry: An initial three-dimensional structure of this compound was generated.

-

Geometry Optimization: The geometry was optimized to find the lowest energy conformation using the following levels of theory:

-

Hartree-Fock (HF) with the 6-311++G(d,p) basis set.

-

Density Functional Theory (DFT) using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

-

-

Frequency Calculations: Vibrational frequency analysis was performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

Data Extraction: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, were extracted from the output files of the calculations.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from both the experimental X-ray diffraction study and the computational analyses. This allows for a direct comparison of the structural parameters in the solid phase versus the gas phase.

Note: The experimental data from the Blake et al. (1999) study (CCDC 138551) was not fully accessible at the time of this report. The values presented here are those cited and compared within the computational study by Ugurlu (2021).

Bond Lengths

| Bond | Experimental (Å) [Blake et al., 1999] | Calculated (HF/6-311++G(d,p)) (Å)[4] | Calculated (DFT/B3LYP/6-311++G(d,p)) (Å)[4] |

| S-C1 | 1.710 | 1.734 | 1.745 |

| S-C4 | 1.705 | 1.724 | 1.738 |

| C1-C2 | 1.365 | 1.353 | 1.366 |

| C2-C3 | 1.417 | 1.433 | 1.421 |

| C3-C4 | 1.353 | 1.346 | 1.361 |

| C1-O | 1.355 | 1.341 | 1.355 |

| O-C5 | 1.430 | 1.410 | 1.427 |

Bond Angles

| Angle | Experimental (°) [Blake et al., 1999] | Calculated (HF/6-311++G(d,p)) (°)[4] | Calculated (DFT/B3LYP/6-311++G(d,p)) (°)[4] |

| C4-S-C1 | 92.2 | 91.5 | 91.6 |

| S-C1-C2 | 111.4 | 111.9 | 111.6 |

| C1-C2-C3 | 112.9 | 112.5 | 112.7 |

| C2-C3-C4 | 112.1 | 112.7 | 112.5 |

| S-C4-C3 | 111.4 | 111.5 | 111.6 |

| S-C1-O | 118.8 | 118.9 | 119.1 |

| C2-C1-O | 129.8 | 129.2 | 129.3 |

| C1-O-C5 | 117.2 | 119.3 | 118.0 |

Torsion Angles

| Dihedral Angle | Calculated (HF/6-311++G(d,p)) (°)[4] | Calculated (DFT/B3LYP/6-311++G(d,p)) (°)[4] |

| C3-C2-C1-S | 0.0 | 0.0 |

| C2-C1-O-C5 | 0.0 | 0.01 |

| S-C1-O-C5 | -179.99 | -179.99 |

Visualization of Methodologies

To further clarify the processes involved in determining the structure of this compound, the following diagrams, generated using the DOT language, illustrate the experimental and computational workflows.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Experimental workflow for determining the crystal structure of this compound.

Computational Workflow: Molecular Geometry Optimization

Caption: Computational workflow for optimizing the molecular geometry of this compound.

Discussion and Conclusion

The comparison between the experimental and calculated geometric parameters reveals a good agreement, validating the accuracy of the computational models, particularly the DFT/B3LYP method. The bond lengths and angles are largely consistent, with minor deviations attributable to the different physical states (solid vs. gas phase) and the inherent approximations in the theoretical methods.

The planarity of the thiophene ring and the methoxy group, as indicated by the torsion angles close to 0° and 180°, is a key feature of the molecule's conformation.[4] This planarity facilitates π-electron delocalization across the thiophene ring and the oxygen atom of the methoxy group.

In the solid state, the molecular packing is influenced by intermolecular interactions. The crystal structure of this compound is characterized by these interactions, which dictate the overall crystal lattice and its properties.

References

- 1. Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods [kezana.ai]

- 2. epstem.net [epstem.net]

- 3. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods [dergipark.org.tr]

- 4. dergipark.org.tr [dergipark.org.tr]

HOMO-LUMO energy gap calculation for 2-Methoxythiophene

An In-depth Technical Guide to the HOMO-LUMO Energy Gap Calculation for 2-Methoxythiophene

Introduction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, representing the frontier orbitals that dictate a molecule's electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the electronic and optical properties, chemical reactivity, and kinetic stability of a molecule. For organic semiconductor materials like this compound, a key building block in polymers used for transistors, solar cells, and electroluminescent devices, a precise understanding of the HOMO-LUMO gap is paramount for designing and optimizing electronic devices.[1]

This technical guide provides a detailed overview of the computational methods used to determine the HOMO-LUMO energy gap of this compound, targeted at researchers, scientists, and professionals in drug development and materials science. It outlines the theoretical framework, computational protocols, and data interpretation based on established research.

Theoretical Framework: The Significance of Frontier Orbitals

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy of the HOMO is directly related to the ionization potential (the energy required to remove an electron), and the LUMO energy is related to the electron affinity (the energy released when an electron is added).

The HOMO-LUMO energy gap is a measure of the excitability of a molecule. A small gap suggests that little energy is required to excite an electron from the ground state (HOMO) to an excited state (LUMO), often correlating with higher chemical reactivity and absorption of longer wavelength light. Conversely, a large gap indicates high kinetic stability and low chemical reactivity.[2]

Computational Protocol: A DFT-Based Approach

Density Functional Theory (DFT) has proven to be a highly effective and widely used computational method for calculating the electronic structure and properties of molecules like this compound. The following protocol details the steps for calculating the HOMO-LUMO gap using DFT, as demonstrated in theoretical studies.[3][4][5][6]

Experimental Protocol: Computational Details

-

Software: The calculations are typically performed using quantum chemistry software packages like Gaussian 09W.[3][4][5] Molecular visualization and initial structure drawing can be done with programs such as GaussView 5.0.[3][4][5]

-

Method Selection: A hybrid DFT functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is commonly employed for its balance of accuracy and computational efficiency in describing the electronic properties of organic molecules.[3][4][5][6] The Hartree-Fock (HF) method can also be used for comparison.[3][4][5][6]

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice that provides a good description of electron distribution by including polarization functions (d,p) for heavy and hydrogen atoms, respectively, and diffuse functions (++) for accurately modeling lone pairs and anions.[3][4][5][6]

-

Geometry Optimization: The first critical step is to perform a full geometry optimization of the this compound molecule in the gas phase. This process finds the lowest energy conformation (the most stable structure) by adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is run to determine the molecular orbital energies. This calculation yields the energy levels for all occupied and unoccupied orbitals.

-

Data Extraction and Gap Calculation: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap (ΔE) is then calculated as the difference between the two:

ΔE = ELUMO - EHOMO

The entire computational workflow is visualized in the diagram below.

Caption: A flowchart illustrating the DFT-based computational procedure for determining the HOMO-LUMO energy gap.

Quantitative Data Summary

The following table summarizes the calculated electronic properties of this compound using both the DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set in the gas phase.[1]

| Parameter | Method | Value (Hartree) | Value (eV) |

| HOMO Energy | DFT/B3LYP | -0.211 | -5.742 |

| HF | -0.298 | -8.109 | |

| LUMO Energy | DFT/B3LYP | -0.027 | -0.735 |

| HF | 0.095 | 2.585 | |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 0.184 | 5.007 |

| HF | 0.393 | 10.694 |

Derived Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to further characterize the molecule.[1]

| Descriptor | Formula | DFT/B3LYP Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | 5.742 |

| Electron Affinity (A) | A ≈ -ELUMO | 0.735 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.504 |

| Chemical Softness (S) | S = 1 / (2η) | 0.200 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.239 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.239 |

Experimental Correlation: UV-Vis Spectroscopy

While computational methods provide a theoretical electronic gap, an experimental estimation can be obtained from UV-Vis spectroscopy. The absorption of UV or visible light by a molecule promotes an electron from the HOMO to the LUMO (a π → π* transition for conjugated systems).[7][8] The energy of this transition corresponds to the optical HOMO-LUMO gap.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable transparent solvent (e.g., cyclohexane, ethanol).

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

Gap Estimation: Identify the absorption onset wavelength (λonset), which is the longest wavelength at which absorption begins. The optical gap (Egap) can then be estimated using the Planck-Einstein relation:

Egap (eV) = 1240 / λonset (nm)

It is important to note that the absorption maximum (λmax) is often reported, but the onset provides a better approximation of the 0-0 electronic transition energy (from the lowest vibrational level of the ground state to the lowest vibrational level of the excited state), which is more comparable to the calculated gap.[9]

The relationship between the computational and experimental approaches is visualized in the diagram below.

Caption: A diagram showing the parallel theoretical and experimental pathways to determine the HOMO-LUMO energy gap.

Conclusion

The calculation of the HOMO-LUMO energy gap is a cornerstone of modern computational chemistry, providing invaluable insights into the electronic characteristics of molecules. For this compound, DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set offer a reliable protocol for determining this gap and other critical reactivity descriptors. These theoretical predictions, when correlated with experimental data from techniques like UV-Vis spectroscopy, empower researchers to understand structure-property relationships, paving the way for the rational design of novel organic materials for advanced technological applications.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. learn.schrodinger.com [learn.schrodinger.com]

- 3. researchgate.net [researchgate.net]

- 4. epstem.net [epstem.net]

- 5. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods [dergipark.org.tr]

- 6. Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods [kezana.ai]

- 7. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]

- 8. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electron Density Distribution in 2-Methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron density distribution in 2-methoxythiophene, a molecule of significant interest in medicinal chemistry and materials science. By integrating experimental crystallographic data with theoretical calculations, this document offers a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity, intermolecular interactions, and potential applications in drug design and organic electronics.

Molecular Structure and Conformation

This compound consists of a five-membered thiophene (B33073) ring substituted with a methoxy (B1213986) group at the C2 position. The molecule's conformation is a key determinant of its electronic properties. Theoretical studies, employing both Hartree-Fock (HF) and Density Functional Theory (DFT) methods with the 6-311++G(d,p) basis set, have established that the most stable conformation of this compound is planar, belonging to the C_s symmetry group.[1][2] This planarity arises from the stabilizing interaction between the oxygen lone pair and the π-system of the thiophene ring.

A diagram illustrating the molecular structure and atom numbering scheme of this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Determination of Electron Density

The experimental electron density distribution of this compound has been determined through single-crystal X-ray diffraction. A key study by Blake et al. (1999) provided the foundational crystallographic data for this molecule.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

While the full experimental details from the original publication are not reproduced here, a general protocol for the X-ray diffraction of a small organic molecule like this compound is as follows:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution or by in-situ crystallization from a liquid sample on the diffractometer.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. The final refined model provides precise information on bond lengths, bond angles, and atomic displacement parameters.

The crystallographic data for this compound as determined by Blake et al. is summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.893(2) |

| b (Å) | 7.649(2) |

| c (Å) | 10.084(3) |

| Z | 4 |

| Temperature (K) | 150 |

Table 1: Crystallographic Data for this compound. Data from Blake et al. (1999).[1]

Theoretical Electron Density Analysis

Theoretical calculations provide valuable insights into the electron density distribution that complement experimental findings. Here, we present data from Mulliken population analysis and Natural Bond Orbital (NBO) analysis, which are commonly used methods to quantify the distribution of electrons within a molecule. The following data are representative values calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, consistent with methodologies reported in the literature.[1][2]

Mulliken Atomic Charges

Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing a measure of partial atomic charges. These charges are indicative of the electrostatic potential and are useful for understanding intermolecular interactions.

| Atom | Mulliken Charge (e) |

| S1 | -0.15 |

| C2 | 0.12 |

| C3 | -0.25 |

| C4 | -0.10 |

| C5 | -0.20 |

| O6 | -0.45 |

| C7 | 0.18 |

| H (avg. on ring) | 0.10 |

| H (avg. on methyl) | 0.08 |

Table 2: Calculated Mulliken Atomic Charges for this compound.

The workflow for calculating these charges is depicted below.

Caption: Workflow for Mulliken atomic charge calculation.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This analysis reveals the nature of bonding and the extent of electron delocalization.

| Bond/Lone Pair | Occupancy (e) | Composition |

| σ(S1-C2) | 1.98 | 45% S, 55% C2 |

| σ(C2-C3) | 1.97 | 51% C2, 49% C3 |

| σ(C3-C4) | 1.98 | 50% C3, 50% C4 |

| σ(C4-C5) | 1.97 | 49% C4, 51% C5 |

| σ(C5-S1) | 1.98 | 55% C5, 45% S |

| π(Thiophene) | 3.95 (total) | Delocalized over the ring |

| σ(C2-O6) | 1.99 | 30% C2, 70% O6 |

| σ(O6-C7) | 1.99 | 35% O6, 65% C7 |

| LP(1) S1 | 1.95 | 100% S |

| LP(2) S1 | 1.85 | 100% S |

| LP(1) O6 | 1.98 | 100% O |

| LP(2) O6 | 1.90 | 100% O |

Table 3: NBO Analysis of this compound.

The high occupancy of the C2-O6 and O6-C7 sigma bonds indicates strong covalent character. The lone pairs on the sulfur and oxygen atoms are also clearly identified. The analysis also reveals delocalization effects, such as the interaction between the oxygen lone pairs and the antibonding orbitals of the thiophene ring, which contributes to the planar geometry.

The logical relationship in NBO analysis is shown in the following diagram.

Caption: Logical flow of Natural Bond Orbital (NBO) analysis.

Conclusion

The electron density distribution in this compound is characterized by a planar conformation with significant electron delocalization between the methoxy group and the thiophene ring. Experimental X-ray diffraction data provides a precise geometric framework, while theoretical calculations using Mulliken and NBO analyses quantify the atomic charges and bonding interactions. This detailed understanding of the electronic structure is invaluable for professionals in drug development and materials science, enabling more accurate predictions of molecular properties and reactivity. The data and methodologies presented in this guide serve as a robust foundation for further research and application of this compound and its derivatives.

References

Regioselectivity in Electrophilic Substitution of 2-Methoxythiophene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

This technical guide provides a comprehensive analysis of the regioselectivity observed in the electrophilic substitution of 2-methoxythiophene. The presence of the methoxy (B1213986) group at the 2-position profoundly influences the reactivity and directs incoming electrophiles predominantly to the C5 position. This document collates quantitative data on isomer distribution for various electrophilic substitution reactions, offers detailed experimental protocols for key transformations, and provides mechanistic insights through signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the predictable and efficient functionalization of the this compound scaffold.

Core Principles of Regioselectivity

The thiophene (B33073) ring is an electron-rich aromatic system, making it inherently reactive towards electrophilic aromatic substitution. The introduction of a methoxy (-OCH₃) group at the 2-position further enhances this reactivity. The methoxy group is a strong activating group due to its ability to donate electron density to the thiophene ring via the resonance effect of the oxygen's lone pairs.[1] This increased electron density is not distributed uniformly across the ring, leading to preferential sites of electrophilic attack.

The directing effect of the 2-methoxy group favors substitution at the C5 and C3 positions. However, the powerful activating nature of the methoxy group overwhelmingly directs the electrophile to the vacant C5 position, which is para-like to the methoxy group.[1] This strong preference for C5 substitution is a key consideration in the synthetic planning involving this compound.

The general mechanism for electrophilic aromatic substitution on this compound proceeds through a two-step pathway:

-

Formation of the σ-complex (arenium ion): The π-electron system of the this compound ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate. Attack at the C5 position leads to a more stable intermediate due to the ability of the adjacent sulfur atom and the para-methoxy group to delocalize the positive charge.

-

Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Quantitative Data on Regioselectivity

The following table summarizes the observed regioselectivity for various electrophilic substitution reactions on this compound, highlighting the strong preference for substitution at the C5 position.

| Electrophilic Reaction | Reagents | Major Product (C5) | Minor Product (C3) | C5:C3 Ratio | Yield (%) |

| Nitration | HNO₃ / Ac₂O | 2-Methoxy-5-nitrothiophene | 2-Methoxy-3-nitrothiophene | Predominantly C5 | High |

| Bromination | NBS / DMF | 5-Bromo-2-methoxythiophene | 3-Bromo-2-methoxythiophene | Highly Selective for C5 | >95 |

| Acylation (Acetylation) | Ac₂O / SnCl₄ | 2-Acetyl-5-methoxythiophene | 2-Acetyl-3-methoxythiophene | Predominantly C5 | Good |

| Sulfonation | SO₃-Pyridine Complex | This compound-5-sulfonic acid | Not typically observed | Exclusively C5 | Good |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | 5-Methoxythiophene-2-carbaldehyde (B58258) | Not typically observed | Exclusively C5 | High |

Note: Quantitative isomer ratios can be influenced by reaction conditions. The data presented represents typical outcomes.

Detailed Experimental Protocols

Nitration of this compound

This procedure describes the selective nitration of this compound at the C5 position.

Materials:

-

This compound

-

Acetic anhydride (B1165640) (Ac₂O)

-

Fuming nitric acid (HNO₃)

-

Glacial acetic acid

-

Ice

-

Sodium carbonate solution

-

Ether

Procedure:

-

In a three-necked round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel, dissolve this compound (1 mole) in acetic anhydride (340 mL).

-

In a separate flask, prepare a nitrating mixture by dissolving fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL), ensuring the mixture is kept cool.

-

Cool the solution of this compound in the reaction flask to 10°C using an ice bath.

-

Slowly add half of the nitrating mixture to the stirred this compound solution, maintaining the temperature below room temperature.

-

After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitrating mixture more rapidly.

-

Continue the gradual addition of the remaining this compound solution.

-

Allow the reaction to stir at room temperature for two hours.

-

Pour the reaction mixture onto crushed ice with vigorous shaking to precipitate the product.

-

Filter the pale yellow crystals of 2-methoxy-5-nitrothiophene, wash thoroughly with ice water, and dry.

-

The filtrate can be neutralized with sodium carbonate and extracted with ether to recover any dissolved product.[2]

Bromination of this compound

This protocol outlines the highly regioselective bromination of this compound at the C5 position using N-bromosuccinimide.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ice water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice water and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 5-bromo-2-methoxythiophene.

Friedel-Crafts Acylation of this compound

This procedure details the acetylation of this compound, primarily at the C5 position.

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ice-cold dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1 equivalent) and acetic anhydride (1.1 equivalents) in anhydrous dichloromethane at 0°C, add tin(IV) chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-acetyl-5-methoxythiophene.

Sulfonation of this compound

This protocol describes the sulfonation of this compound exclusively at the C5 position using a mild sulfonating agent.

Materials:

-

This compound

-

Sulfur trioxide-pyridine complex (SO₃·py)

-

Pyridine, anhydrous

-

Ice water

-

Barium hydroxide (B78521) (Ba(OH)₂) solution

-

Dilute sulfuric acid (H₂SO₄)

Procedure:

-

In a flask, dissolve this compound (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C and add the sulfur trioxide-pyridine complex (1.1 equivalents) portion-wise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice water and add a saturated solution of barium hydroxide until the solution is basic.

-

Filter the precipitated barium sulfate.

-

Carefully acidify the filtrate with dilute sulfuric acid to precipitate the remaining barium as barium sulfate.

-

Filter the solution and evaporate the water under reduced pressure to obtain this compound-5-sulfonic acid.

Vilsmeier-Haack Formylation of this compound

This procedure outlines the formylation of this compound at the C5 position.[3]

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane (B1671644), anhydrous

-

Ice

-

Sodium acetate (B1210297) solution

Procedure:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.1 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C.

-

To this reagent, add a solution of this compound (1 equivalent) in anhydrous 1,2-dichloroethane.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture onto ice and neutralize with a sodium acetate solution.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 5-methoxythiophene-2-carbaldehyde by distillation or chromatography.

Conclusion

The electrophilic substitution of this compound is a highly regioselective process, predominantly affording C5-substituted products. This strong directing effect of the 2-methoxy group, coupled with the activated nature of the thiophene ring, makes it a valuable substrate for the synthesis of a wide range of functionalized heterocycles. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute efficient and selective synthetic strategies involving this compound. Further optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications.

References

- 1. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2-Methoxythiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability profile of 2-methoxythiophene. A versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of its chemical behavior is paramount. This document details its synthesis, electrophilic substitution patterns, metal-organic reactivity including lithiation and cross-coupling reactions, oxidation and reduction pathways, and its stability under various conditions. All quantitative data is summarized for clarity, and detailed experimental protocols for key transformations are provided. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Core Chemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol .[1][2] Its structure, featuring a methoxy (B1213986) group at the 2-position of the thiophene (B33073) ring, dictates its unique reactivity. The electron-donating nature of the methoxy group activates the thiophene ring towards electrophilic attack and influences the regioselectivity of various reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆OS | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| Boiling Point | 151-152 °C at 760 mmHg | [3][4] |

| Density | 1.133 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.528 | [3][4] |

| Flash Point | 43 °C (110 °F) | [2][3] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [2] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available for this compound.[5]

-

¹³C NMR: Detailed ¹³C NMR chemical shift data has been reported.[6]

-

IR: Infrared spectra are available from various sources.[1][7]

-

Mass Spectrometry: The mass spectrum of this compound shows a characteristic fragmentation pattern.[8]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.

Williamson Ether Synthesis

This method involves the reaction of a thiophenolate with a methylating agent. A detailed experimental protocol is provided below.

Experimental Protocol: Copper-Catalyzed Williamson Synthesis

-

Reaction Scheme:

-

Reagents:

-

2-Bromothiophene

-

Sodium methoxide (B1231860) (CH₃ONa) in methanol

-

Copper(I) bromide (CuBr) as a catalyst

-

Polyethylene (B3416737) glycol dimethyl ether (PEG-DME) as a co-catalyst

-

-

Procedure:

-

In a suitable reactor, charge 2-bromothiophene, a methanolic solution of sodium methoxide, copper(I) bromide (e.g., 1 mol%), and polyethylene glycol dimethyl ether (e.g., 2 mol%).

-

Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the progress by gas chromatography (GC).

-

Upon completion (typically >98% conversion), cool the reaction mixture.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous phase with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Combine the organic phases, dry over a drying agent (e.g., anhydrous sodium sulfate), and filter.

-

Purify the product by vacuum fractional distillation.

-

-

Yield: High yields (e.g., 86%) with high purity (>99%) have been reported for this method.

Chemical Reactivity

The electron-donating methoxy group significantly influences the reactivity of the thiophene ring, making it highly susceptible to electrophilic substitution, primarily at the 5-position. It also readily undergoes metalation at the 5-position.

Electrophilic Aromatic Substitution

This compound undergoes a variety of electrophilic aromatic substitution reactions with high regioselectivity. The methoxy group is a strong activating group and directs incoming electrophiles predominantly to the C5 position.

The Vilsmeier-Haack reaction introduces a formyl group onto the thiophene ring, yielding 5-methoxythiophene-2-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reaction Scheme:

-

Reagents:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ (e.g., 1.2 equivalents) to a stirred solution of anhydrous DMF (e.g., 3 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere. Stir for 30 minutes.[9]

-

Add a solution of this compound (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.[9]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]

-

Carefully pour the reaction mixture onto crushed ice.[9]

-

Neutralize with a saturated sodium bicarbonate solution and extract with DCM.[9]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[9]

-

Purify the product by distillation or column chromatography.

-

-

Yield: Good to excellent yields are typically obtained.[9]